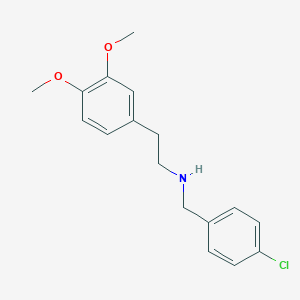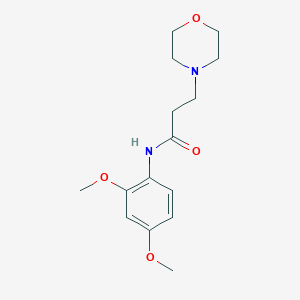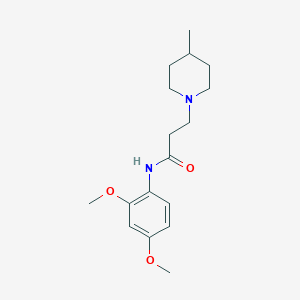![molecular formula C14H29N3O B249053 2-{4-[1-(Propan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B249053.png)
2-{4-[1-(Propan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[1-(Propan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PIPES, which stands for piperazine-N,N'-bis(2-ethanesulfonic acid). PIPES is a zwitterionic buffer that is widely used in biochemistry and molecular biology.
Mechanism of Action
PIPES acts as a buffer by maintaining a constant pH in a solution. It does this by accepting or donating protons depending on the pH of the solution. PIPES has a pKa of 7.5, which is close to the physiological pH of 7.4. This makes PIPES an ideal buffer for biological experiments.
Biochemical and Physiological Effects:
PIPES has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in various biological experiments. However, PIPES should be handled with care as it is a corrosive compound.
Advantages and Limitations for Lab Experiments
The main advantage of PIPES is its ability to maintain a constant pH in a solution. It is also relatively cheap and easy to synthesize. However, PIPES has some limitations. It is not suitable for experiments that require a pH below 6.5 or above 8.5. Additionally, PIPES has a low solubility in water at high concentrations, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on PIPES. One area of interest is the development of new PIPES derivatives with improved properties. Another area of interest is the use of PIPES in drug delivery systems. PIPES has been shown to enhance the solubility and stability of certain drugs, making it a promising candidate for drug delivery applications. Finally, PIPES could be used in the development of new diagnostic tools for various diseases. PIPES has been shown to enhance the sensitivity and specificity of certain diagnostic assays, making it a promising candidate for diagnostic applications.
Conclusion:
In conclusion, 2-{4-[1-(Propan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol, or PIPES, is a widely used buffer in biochemical and physiological experiments. Its ability to maintain a constant pH in a solution makes it an ideal candidate for various applications. While PIPES has some limitations, it is a promising compound that has the potential to be used in various fields, including drug delivery and diagnostics. Further research on PIPES and its derivatives could lead to the development of new and improved technologies that could improve human health and well-being.
Synthesis Methods
The synthesis of PIPES involves the reaction of piperazine with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction yields 2-{4-[1-(Propan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol as the final product. The synthesis method is relatively simple and can be easily scaled up for industrial production.
Scientific Research Applications
PIPES is widely used as a buffer in various biochemical and physiological experiments. It is commonly used in protein purification, enzyme assays, and electrophoresis. PIPES is also used in cell culture media to maintain the pH of the media. Additionally, PIPES is used in the synthesis of various chemicals such as surfactants, dyes, and pharmaceuticals.
properties
Product Name |
2-{4-[1-(Propan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol |
|---|---|
Molecular Formula |
C14H29N3O |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
2-[4-(1-propan-2-ylpiperidin-4-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C14H29N3O/c1-13(2)16-5-3-14(4-6-16)17-9-7-15(8-10-17)11-12-18/h13-14,18H,3-12H2,1-2H3 |
InChI Key |
GPCYVFIILGIAMG-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(CC1)N2CCN(CC2)CCO |
Canonical SMILES |
CC(C)N1CCC(CC1)N2CCN(CC2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248979.png)
![[4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248980.png)





![1-(3-Ethoxy-4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248994.png)